molecular formula C20H23FN2O4S B12212688 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12212688
M. Wt: 406.5 g/mol
InChI Key: PKDPXOQBAXLAQU-LGMDPLHJSA-N
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Description

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a piperidyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method involves the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators, making it a potential candidate for anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
  • 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate (TAK438)
  • 4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives

Uniqueness

Compared to similar compounds, 5-[(3-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring and a piperidyl moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H23FN2O4S/c21-15-5-3-4-14(12-15)13-17-19(26)23(20(27)28-17)10-7-18(25)22-9-2-1-6-16(22)8-11-24/h3-5,12-13,16,24H,1-2,6-11H2/b17-13-

InChI Key

PKDPXOQBAXLAQU-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

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